molecular formula C8H16ClNO B1289234 2-Amino-1-cyclohexylethanone hydrochloride CAS No. 349495-48-3

2-Amino-1-cyclohexylethanone hydrochloride

Cat. No. B1289234
M. Wt: 177.67 g/mol
InChI Key: APAQFIMKCGMBQP-UHFFFAOYSA-N
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Patent
US06962912B2

Procedure details

According to M6, 2.7 g (13.2 mmol) of 2-bromo-1-cyclohexylethanone (Tetrahedron, 48, 1, 67-78, 1992) are mixed with 1.92 g (13.7 mmol) of hexamethylenetetramine in 20 ml of chloroform. The mixture is heated at 48° C. for 4 hours and then evaporated to dryness. The residue is taken up in 20 ml of ethanol and 9 ml of 36% hydrochloric acid. After leaving overnight at room temperature, the reaction medium is filtered. The filtrate is evaporated to dryness to give an oil which is crystallized from diethyl ether. After filtration and drying, 2.08 g (80%) of 2-amino-1-cyclohexylethanone hydrochloride are obtained in the form of a paste.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4].C1N2CN3CN(C2)C[N:12]1C3.C(Cl)(Cl)[Cl:22]>>[ClH:22].[NH2:12][CH2:2][C:3]([CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
BrCC(=O)C1CCCCC1
Step Two
Name
Quantity
1.92 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
48 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
After leaving overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the reaction medium is filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
is crystallized from diethyl ether
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
Cl.NCC(=O)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.08 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.